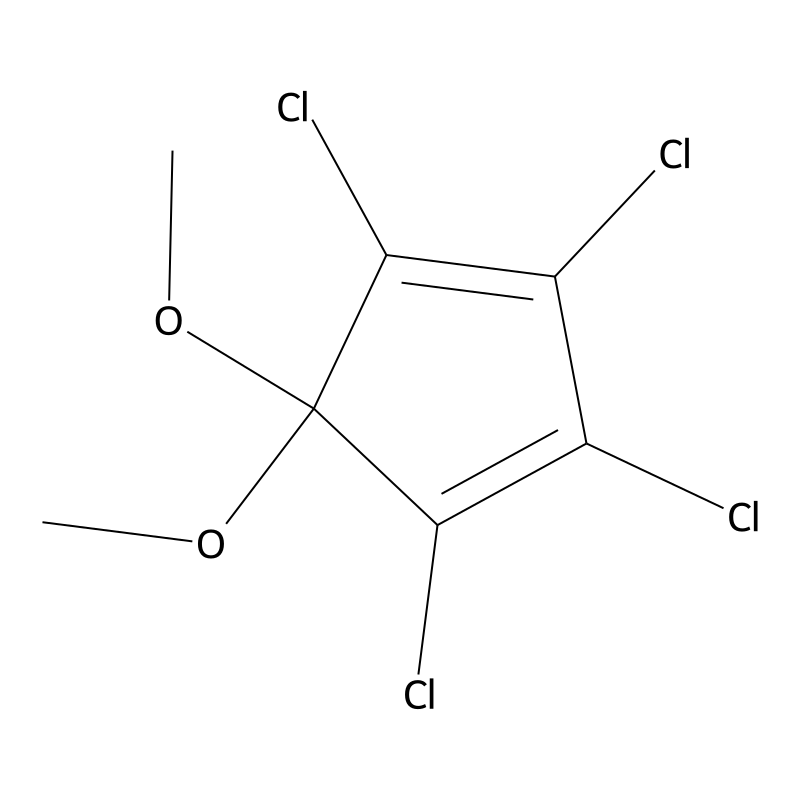5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene, also known as 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, has been used as a building block in the synthesis of various complex organic molecules. Its unique structure, containing both electron-donating methoxy groups and electron-withdrawing chlorine atoms, allows for interesting reactivity patterns that can be exploited in organic synthesis. For example, researchers have utilized this compound as a precursor to prepare functionalized fullerenes, which are spherical carbon molecules with potential applications in solar cells and organic electronics.
[^1] I. I. Perepichka, D. V. Perepichka, F. Valentini, G. P. Nikoloudakis, M. Prato, "Functionalization of C60 Fullerenes with 1,2,3,4-Tetrafluorocyclopenta-1,3-diene and 1,2,3,4-Tetrachloro-5,5-Dimethoxycyclopenta-1,3-diene: A Comparative Study", The Journal of Organic Chemistry, 2009, 74 (24), 9402-9408 .
Material Science:
The unique properties of 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene have also attracted interest in the field of material science. Studies have explored its potential applications in the development of new functional materials, such as:
Polymers
The diene functionality of the molecule can participate in polymerization reactions, leading to the formation of polymers with interesting properties. For example, research has shown that this compound can be copolymerized with other monomers to create novel polymers with good thermal stability and potential applications in electronic devices.
Precursors for Carbon-Based Nanomaterials
The presence of chlorine atoms in the molecule makes it a potential precursor for the synthesis of carbon-based nanomaterials like graphene or carbon nanotubes. The controlled decomposition of the molecule under specific conditions can lead to the formation of these nanostructures with specific properties.
[^2] S. I. Troyanov, V. G. Kulichikhin, E. S. Batueva, O. V. Kharitonova, S. A. Ponomarenko, A. N. Usov, N. A. Orlova, G. I. Nikol'skii, "Synthesis and properties of copolymers based on 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene", Polymer Science Series A, 2010, 52 (6), 1187-1193 .
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene is a cyclic organic compound with the molecular formula C7H6Cl4O2 and a molecular weight of approximately 263.93 g/mol . It features a cyclopentadiene ring substituted with four chlorine atoms and two methoxy groups. The presence of these substituents significantly influences its chemical behavior and reactivity.
Synthesis of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene typically involves multi-step organic synthesis techniques. Common methods include:
- Chlorination: Introduction of chlorine atoms to the cyclopentadiene backbone.
- Methoxylation: Addition of methoxy groups through methylation reactions.
- Cyclization: Formation of the cyclopentadiene structure from linear precursors.
Specific reaction conditions and catalysts can vary depending on the desired yield and purity.
This compound finds applications primarily in research settings. Its unique structure makes it valuable in:
- Synthetic Chemistry: As an intermediate in the synthesis of more complex organic molecules.
- Material Science: Potential use in developing new materials due to its unique electronic properties.
Several compounds share structural similarities with 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Dichloro-3-methoxycyclopentadiene | C7H6Cl2O | Fewer chlorine substituents |
| 1-Chloro-5-methoxycyclopentadiene | C7H8ClO | Contains only one chlorine atom |
| 1-Methyl-3-chloro-5-methoxycyclopentadiene | C8H9ClO | Additional methyl group alters reactivity |
Uniqueness: The presence of four chlorine atoms along with two methoxy groups distinguishes 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene from its analogs. This unique substitution pattern likely contributes to its distinct chemical reactivity and potential applications.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








